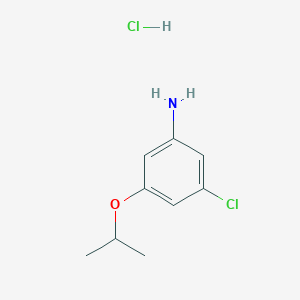![molecular formula C19H13F3N2O3 B2817944 1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea CAS No. 534561-59-6](/img/structure/B2817944.png)
1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a useful research compound. Its molecular formula is C19H13F3N2O3 and its molecular weight is 374.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformational Adjustments in Urea Derivatives
A study by Phukan and Baruah (2016) analyzed conformational adjustments in urea derivatives, specifically focusing on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea counterparts. This research provides insights into the structural behavior of these compounds, including 1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea, under different conditions (Phukan & Baruah, 2016).
Fluorescent Sensing Application
Tayade et al. (2014) developed a novel urea-linked dipodal naphthalene-based fluorescent sensor, demonstrating its application in live cell imaging and environmental monitoring. This work highlights the potential of naphthalene-urea derivatives, including this compound, in sensitive detection applications (Tayade et al., 2014).
Assemblies and Photoluminescence of Urea Derivatives
Research by Baruah and Brahma (2023) focused on the structural characterization and photoluminescence of urea derivatives, including salts of 1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea. This study contributes to the understanding of the photophysical properties of such compounds (Baruah & Brahma, 2023).
Synthesis and Recognition Ability
Jun (2010) synthesized a new fluorescent sensor molecule featuring a naphthalene imide group and urea as a recognition group, demonstrating its selective recognition ability. This research underscores the synthetic versatility and sensory potential of urea-naphthalene derivatives (Jun, 2010).
Coordination and Sensing Properties
Aragoni et al. (2021) investigated the coordination and sensing properties of a simple novel fluorescent urea, 1-(2-aminophenyl)-3-(naphthalen-1-yl)urea. This study provides insights into the binding interactions and fluorescence response of such compounds, relevant to the chemical class of this compound (Aragoni et al., 2021).
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-18(21,22)19(26-15-10-3-4-11-16(15)27-19)24-17(25)23-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJICJSQBOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
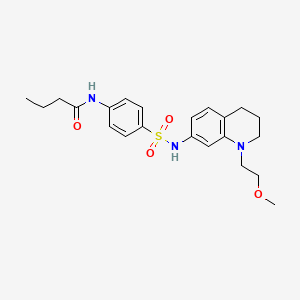
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide](/img/structure/B2817863.png)
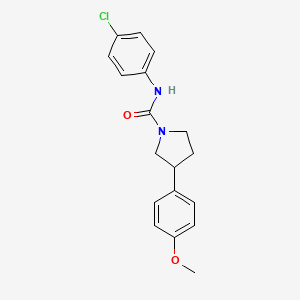
![2-{[2-(8-ethoxy-2-imino-2H-chromen-3-yl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817865.png)
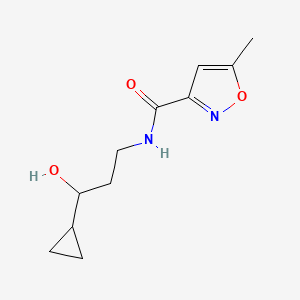
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
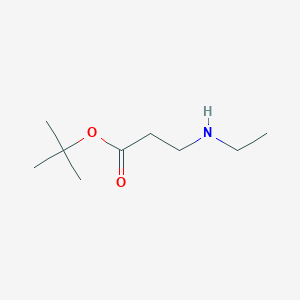
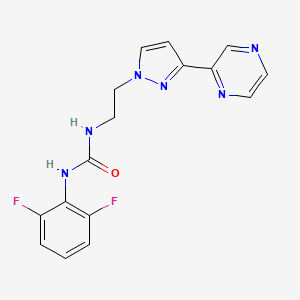
![(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2817876.png)
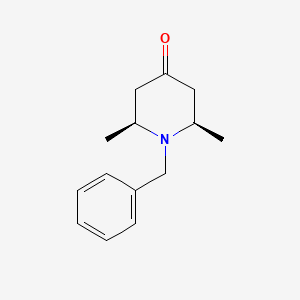
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
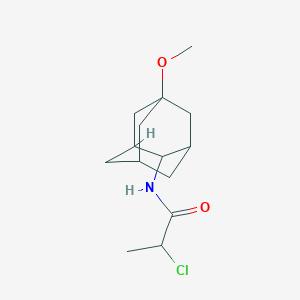
![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
